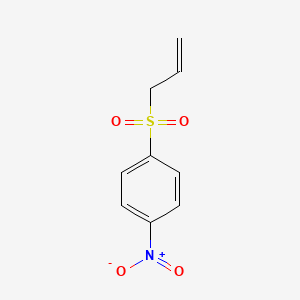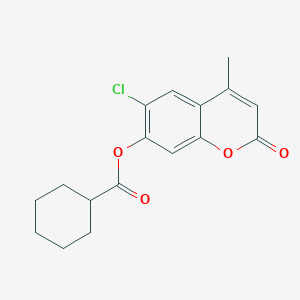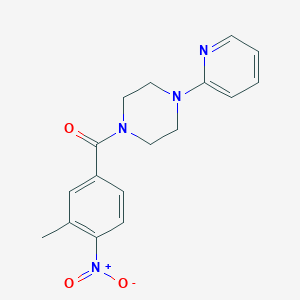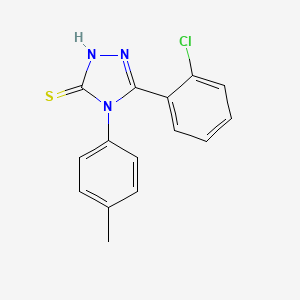![molecular formula C14H11FN2O2S B5798187 N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes. This mechanism of action is unique and has been shown to be effective in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation, prevent the development of neurodegenerative disorders, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 in lab experiments is its specificity towards NF-κB. This allows researchers to selectively target the NF-κB pathway and study its effects on various diseases. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082. One potential application is its use in combination therapy with other drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Furthermore, the use of this compound 11-7082 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Overall, this compound 11-7082 has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 involves the reaction of 2-aminofluorobenzene with carbon disulfide and potassium hydroxide to form the corresponding thiourea intermediate. This intermediate is then reacted with 2-furylacrylic acid to yield this compound 11-7082. The synthesis of this compound is relatively straightforward and can be accomplished in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. By inhibiting NF-κB activity, this compound 11-7082 can potentially modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-11-5-1-2-6-12(11)16-14(20)17-13(18)8-7-10-4-3-9-19-10/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZWAZWAURKHIN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)




![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)



![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
